molecular formula C10H7BrFN3O2 B14768780 4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole

4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole

Cat. No.: B14768780
M. Wt: 300.08 g/mol
InChI Key: PNHXRRBJUIGZHW-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a 4-fluoro-3-nitrobenzyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole typically involves multiple steps:

    Nitration: The starting material, 4-fluorotoluene, undergoes nitration to introduce a nitro group at the 3-position, forming 4-fluoro-3-nitrotoluene.

    Bromination: The nitrotoluene derivative is then brominated to introduce a bromine atom at the 4-position of the pyrazole ring.

    Formation of Pyrazole Ring: The brominated intermediate undergoes cyclization with hydrazine to form the pyrazole ring.

    Benzylation: Finally, the pyrazole ring is benzylated with 4-fluoro-3-nitrobenzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Reduction: Reducing agents (e.g., H2/Pd-C, NaBH4, LiAlH4).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3, PCC).

Major Products

    Substitution: Substituted pyrazoles with various functional groups.

    Reduction: Amino derivatives of the compound.

    Oxidation: Aldehydes or carboxylic acids derived from the benzyl group.

Scientific Research Applications

4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.

    Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and fluoro groups can influence the compound’s electronic properties and its interaction with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-Bromo-1-(3-nitrobenzyl)-1H-pyrazole: Lacks the fluoro group, which may influence its electronic properties and interactions.

    4-Bromo-1-(4-chloro-3-nitrobenzyl)-1H-pyrazole: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.

Uniqueness

4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole is unique due to the combination of the bromine, fluoro, and nitro groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and specificity in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-1-[(4-fluoro-3-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-8-4-13-14(6-8)5-7-1-2-9(12)10(3-7)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHXRRBJUIGZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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